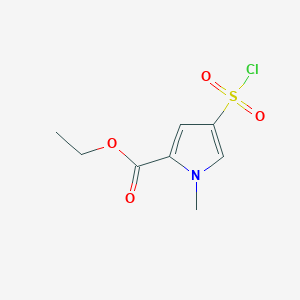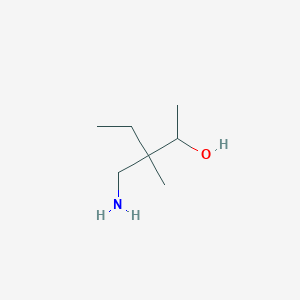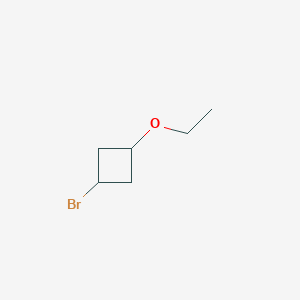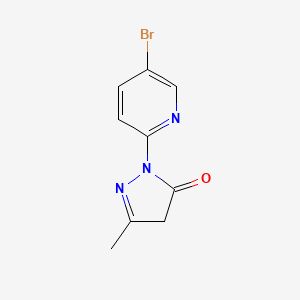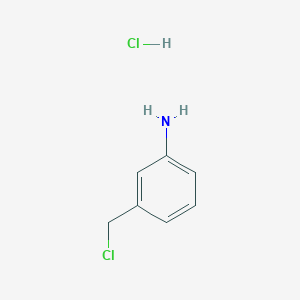
3-(Chloromethyl)aniline hydrochloride
Übersicht
Beschreibung
3-(Chloromethyl)aniline hydrochloride is a chemical compound with the molecular formula C7H9Cl2N and a molecular weight of 178.06 . It is often used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)aniline hydrochloride consists of a benzene ring with an amine (-NH2) and a chloromethyl (-CH2Cl) group attached to it . The exact positions of these groups on the benzene ring would depend on the specific isomer of the compound.It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Application in Polymer Synthesis
3-(Chloromethyl)aniline hydrochloride derivatives have been explored in the synthesis of polyurethane cationomers. These compounds, such as 2-chloromethyl-N-(2-hydroxybenzilidene)aniline, have been used to obtain polymeric films with fluorescent properties. The photochromic mechanism and structure of these salicylideneanil units are significant in the context of materials science (Buruianǎ et al., 2005).
Development of Drug Carriers
In the field of medical research, derivatives of 3-(chloromethyl)aniline hydrochloride have been used to enhance the therapeutic capacity and stability of drugs for brain tumors. Specifically, magnetic nanoparticles coated with polymers like poly[aniline-co-N-(1-one-butyric acid) aniline] have been created to improve drug delivery systems, offering potential advancements in cancer treatment (Hua et al., 2011).
Synthesis of Labelled Compounds
The conversion of [13C6]-aniline or its hydrochloride salt to [13C6]-3,5-dichloroaniline demonstrates its application in synthesizing compounds used as internal standards in drug metabolism and pharmacokinetics studies. This highlights its importance in pharmaceutical research (Latli et al., 2008).
Environmental Studies and Biodegradation
3-(Chloromethyl)aniline hydrochloride derivatives have been studied for their environmental impact and biodegradation. For instance, Delftia sp. AN3, a bacterial strain, has been found capable of degrading aniline and its derivatives, offering insights into environmental bioremediation techniques (Liu et al., 2002).
Chemical Synthesis and Material Science
The compound has been used in synthesizing various chemicals and materials, demonstrating its versatility in chemical reactions and potential applications in material science. For example, synthesis processes involving 3-(chloromethyl)aniline hydrochloride have been developed for industrial production, showing its significance in chemical manufacturing (Zhang Qingwen, 2011).
Eigenschaften
IUPAC Name |
3-(chloromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWJYDANJTXFIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)aniline hydrochloride | |
CAS RN |
145883-50-7 | |
| Record name | 3-(chloromethyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



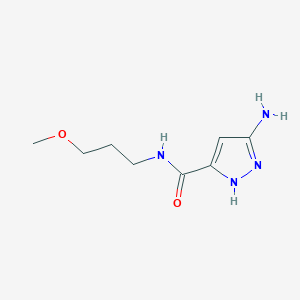
![1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine](/img/structure/B1374192.png)


![1-{2-amino-4H,5H,6H-cyclopenta[b]thiophen-3-yl}ethan-1-one](/img/structure/B1374197.png)
